

Spectroscopic and Synthetic Profile of Diethyl 4,4-difluoroheptanedioate: A Technical Guide

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Compound of Interest

Compound Name: *Diethyl 4,4-difluoroheptanedioate*

Cat. No.: *B1313080*

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For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

This technical guide provides a comprehensive overview of the spectroscopic properties of **Diethyl 4,4-difluoroheptanedioate**. Given the absence of publicly available experimental spectroscopic data for this specific compound, this document presents high-quality predicted spectroscopic data, detailed experimental protocols for its synthesis and analysis, and visualizations to aid in its characterization. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Diethyl 4,4-difluoroheptanedioate**. These predictions are based on established principles of spectroscopy and computational models.

Predicted ^1H NMR Spectroscopic Data

Table 1: Predicted ^1H NMR Data for **Diethyl 4,4-difluoroheptanedioate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~4.15	Quartet (q)	4H	7.1	-O-CH ₂ -CH ₃
~2.40	Triplet (t)	4H	7.5	-CO-CH ₂ -CH ₂ -
~2.10	Quintet (quint)	4H	7.5	-CO-CH ₂ -CH ₂ -
~1.25	Triplet (t)	6H	7.1	-O-CH ₂ -CH ₃

Predicted in CDCl₃ at 400 MHz.

Predicted ¹³C NMR Spectroscopic Data

Table 2: Predicted ¹³C NMR Data for **Diethyl 4,4-difluoroheptanedioate**

Chemical Shift (δ , ppm)	Assignment
~172	C=O
~121 (t, J _{CF} ≈ 245 Hz)	CF ₂
~61	-O-CH ₂ -CH ₃
~34 (t, J _{CCF} ≈ 25 Hz)	-CH ₂ -CF ₂
~28	-CO-CH ₂ -CH ₂ -
~14	-O-CH ₂ -CH ₃

Predicted in CDCl₃ at 100 MHz.

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrum (Electron Ionization - EI) Data for **Diethyl 4,4-difluoroheptanedioate**

m/z	Predicted Intensity	Assignment
252	Low	$[M]^+$ (Molecular Ion)
207	Moderate	$[M - OCH_2CH_3]^+$
180	High	$[M - 2 \times OCH_2CH_3 + H]^+$
129	High	$[M - COOCH_2CH_3 - F]^+$
101	Moderate	$[CF_2CH_2CH_2CO]^+$
45	Moderate	$[OCH_2CH_3]^+$

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic characterization of **Diethyl 4,4-difluoroheptanedioate**.

Synthesis Protocol: Fluorination of Diethyl 4-oxoheptanedioate

A plausible synthetic route to **Diethyl 4,4-difluoroheptanedioate** involves the fluorination of the corresponding ketone, Diethyl 4-oxoheptanedioate, using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Materials:

- Diethyl 4-oxoheptanedioate
- Diethylaminosulfur trifluoride (DAST)
- Anhydrous dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Argon or Nitrogen gas

Procedure:

- Dissolve Diethyl 4-oxoheptanedioate in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Slowly add DAST (1.1 equivalents) to the stirred solution.
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated sodium bicarbonate solution at 0 °C.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the solution and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **Diethyl 4,4-difluoroheptanedioate**.

NMR Spectroscopy Protocol

Sample Preparation:

- Dissolve approximately 10-20 mg of the purified **Diethyl 4,4-difluoroheptanedioate** in 0.6-0.8 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

 ^1H NMR Acquisition Parameters:

- Spectrometer: 400 MHz
- Pulse Program: Standard 90° pulse
- Spectral Width: -2 to 12 ppm
- Acquisition Time: 3-4 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 16-64

¹³C NMR Acquisition Parameters:

- Spectrometer: 100 MHz
- Pulse Program: Proton-decoupled with NOE
- Spectral Width: 0 to 220 ppm
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024-4096

Mass Spectrometry Protocol

Sample Preparation:

- Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

GC-MS Parameters (for EI):

- Gas Chromatograph: Standard GC system with a capillary column (e.g., DB-5ms).
- Injection Volume: 1 μ L

- Injector Temperature: 250 °C
- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
- Carrier Gas: Helium
- Mass Spectrometer: Quadrupole or Ion Trap
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 40-400

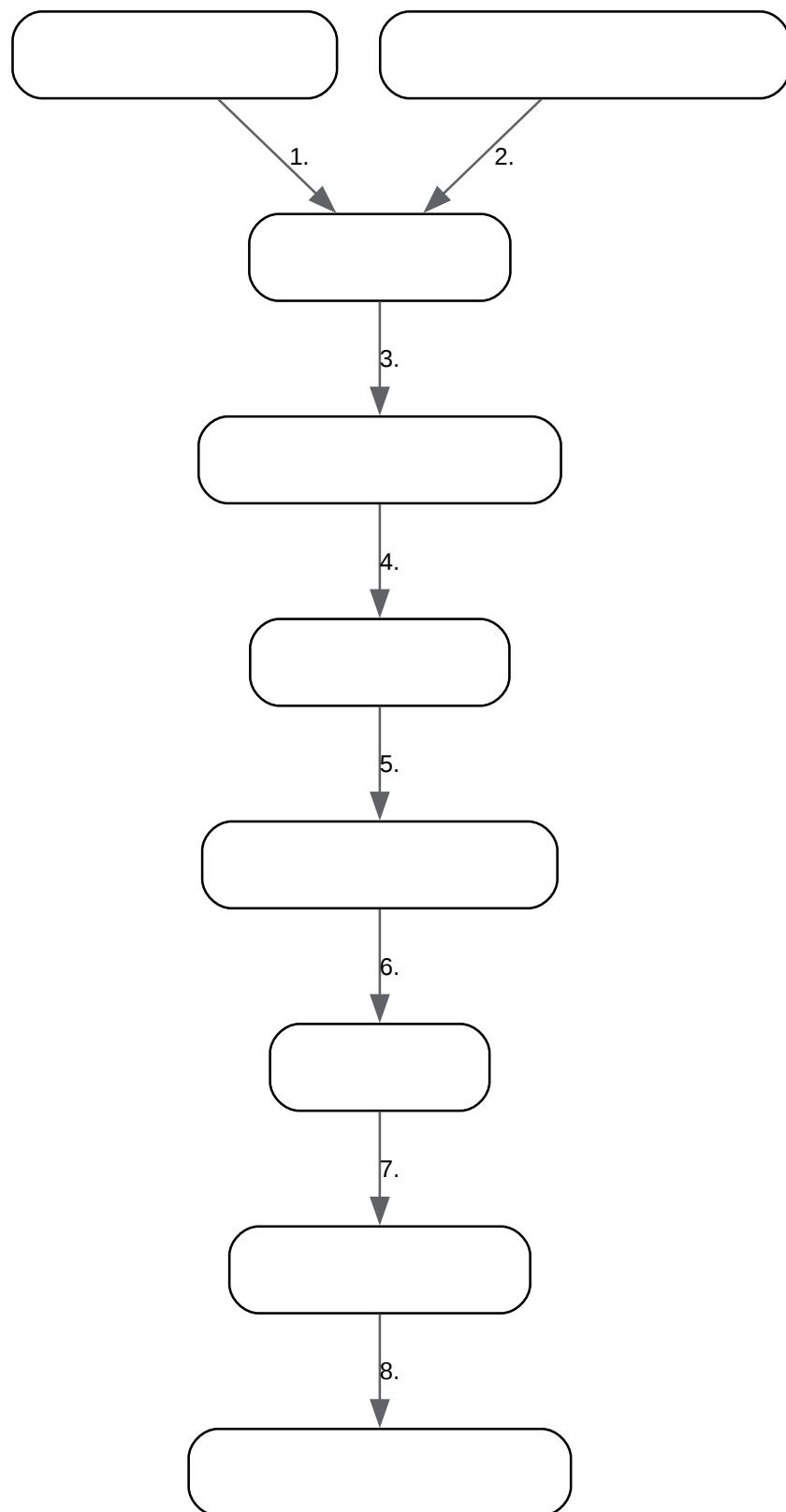
Visualizations

The following diagrams illustrate key aspects of the structure and analysis of **Diethyl 4,4-difluoroheptanedioate**.

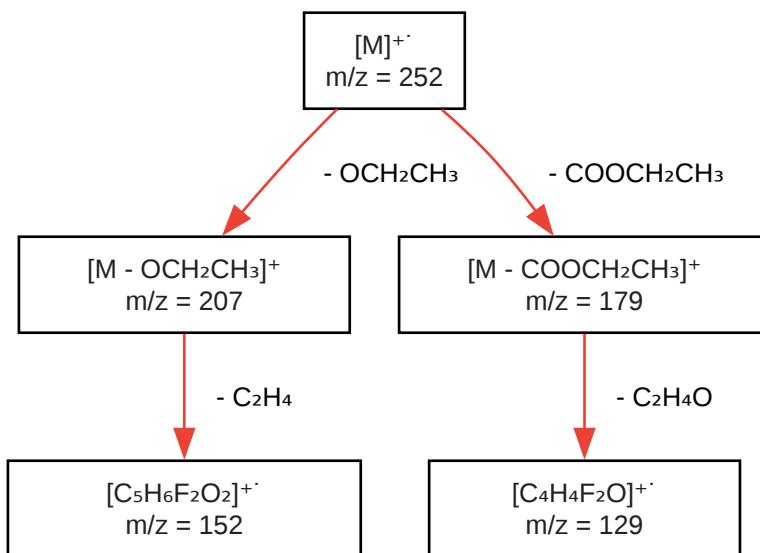


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Caption: Molecular Structure of **Diethyl 4,4-difluoroheptanedioate**.

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Caption: Proposed Synthesis Workflow for **Diethyl 4,4-difluoroheptanedioate**.

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Caption: Predicted Mass Spectrum Fragmentation Pathway.

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